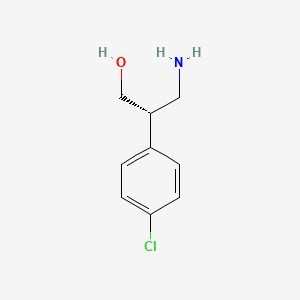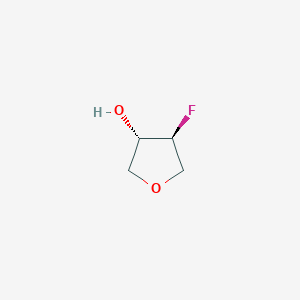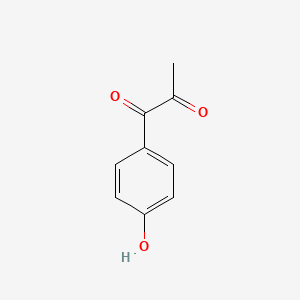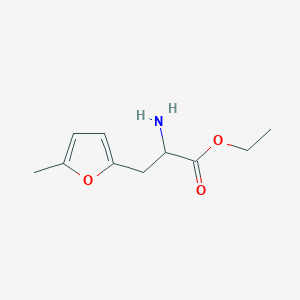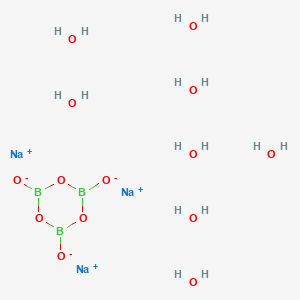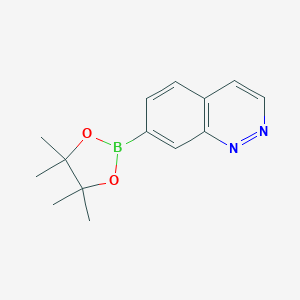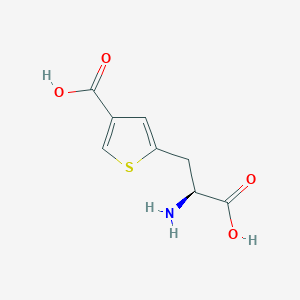![molecular formula C9H15NO3 B12945462 9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is a bicyclic compound featuring a unique structural motif. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . Another approach involves radical cyclization protocols, such as the SmI2-mediated radical cyclization, to construct the azabicyclo[3.3.1]nonane framework .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Michael reactions with α,β-unsaturated carbonyl compounds result in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: ABNO and (MeO bpy)CuI(OTf) as a catalytic system.
Substitution: Triethylamine or potassium carbonate as bases.
Major Products:
Oxidation: Corresponding carbonyl compounds.
Substitution: 6- and 6,8-substituted derivatives.
Applications De Recherche Scientifique
9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in asymmetric catalysis and as a building block for complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its unique structural properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the synthesis of ion receptors, metallocycles, and molecular tweezers.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The compound’s unique bicyclic structure allows it to interact with various biological targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-7-6-2-1-3-9(7,8(12)13)5-10-4-6/h6-7,10-11H,1-5H2,(H,12,13) |
Clé InChI |
QOHJHAXANOSXPC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNCC(C1)(C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



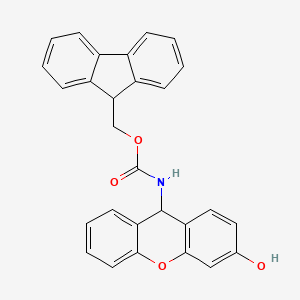
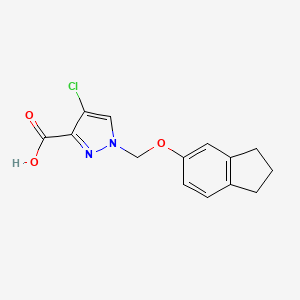
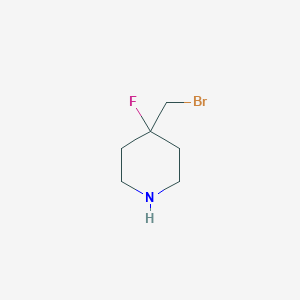
![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)

